2-(Butylamino)pyrimidin-5-OL

Description

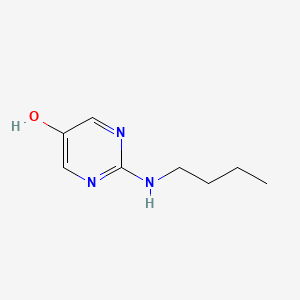

2-(Butylamino)pyrimidin-5-OL is a pyrimidine derivative featuring a butylamino group (-NH-C₄H₉) at position 2 and a hydroxyl group (-OH) at position 4. Pyrimidine scaffolds are central to medicinal chemistry due to their role in nucleic acids and enzyme inhibitors.

Properties

IUPAC Name |

2-(butylamino)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-2-3-4-9-8-10-5-7(12)6-11-8/h5-6,12H,2-4H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWWGKVSMFJKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)pyrimidin-5-OL typically involves the reaction of 2-chloropyrimidine with butylamine under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-(Butylamino)pyrimidin-5-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Butylamino)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Piperidin-4-yl)pyrimidin-5-ol

Core Structure : Pyrimidin-5-ol (same as target compound).

Substituent : Piperidin-4-yl (a six-membered nitrogen-containing heterocycle) at position 2.

- Molecular Weight : 179.2 g/mol .

- Key Differences: The piperidine ring introduces rigidity and a bulky substituent compared to the linear butylamino group. Piperidine’s basic nitrogen may enhance solubility in acidic environments, whereas the butylamino group’s primary amine could increase reactivity in nucleophilic reactions.

2-Chloro-4-phenylmethoxypyrimidin-5-ol

Core Structure : Pyrimidin-5-ol.

Substituents : Chlorine (-Cl) at position 2 and benzyloxy (-O-CH₂C₆H₅) at position 4.

2-(Butylamino)anthracene-9,10-dione (5a)

Core Structure: Anthraquinone (a tricyclic aromatic system). Substituent: Butylamino at position 2.

- Biological Activity : Demonstrates cytotoxicity against MCF-7 (IC₅₀: 1.1 µg/mL) and Hep-G2 (IC₅₀: 3.0 µg/mL) cancer cell lines .

- Key Differences: The anthraquinone core enables π-π stacking interactions with DNA or enzymes, unlike the smaller pyrimidine ring. The butylamino group’s placement on anthraquinone vs. pyrimidine may lead to divergent biological targets—cytotoxicity in anthraquinones vs.

Data Tables

Table 1. Structural and Functional Comparison

*Calculated based on molecular formula.

Table 2. Substituent Effects on Properties

| Substituent | Electron Effects | Steric Bulk | Likely Solubility | Potential Reactivity |

|---|---|---|---|---|

| Butylamino (linear) | Electron-donating | Moderate | Moderate (polar) | Nucleophilic amine |

| Piperidin-4-yl (cyclic) | Slightly basic | High | Higher in acidic pH | Stable, less reactive |

| Chlorine | Electron-withdrawing | Low | Low | Electrophilic substitution |

Research Findings and Implications

- Biological Activity: The butylamino group in anthraquinones correlates with potent cytotoxicity , but its impact on pyrimidines remains unexplored.

- Safety and Handling: Chlorinated pyrimidin-ols like 2-chloro-4-phenylmethoxypyrimidin-5-ol require stringent safety protocols, implying that halogenated analogs may pose greater risks than amino-substituted ones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.